(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

JAK2 inhibitor Binding affinity Kinase selectivity

(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol, commonly designated AC-430, is a racemic small-molecule inhibitor of Janus kinase 2 (JAK2). Belonging to the pyrazolylaminoquinazoline chemotype, it was advanced to Phase I clinical evaluation for rheumatoid arthritis and myeloproliferative disorders.

Molecular Formula C19H16FN5O
Molecular Weight 349.4 g/mol
CAS No. 1241914-87-3
Cat. No. B573128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol
CAS1241914-87-3
Synonyms(4-fluorophenyl)(4-((5-Methyl-1H-pyrazol-3-yl)aMino)quinazolin-2-yl)Methanol
Molecular FormulaC19H16FN5O
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O
InChIInChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25)
InChIKeyDCRWIATZWHLIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol (CAS 1241914-87-3): Procurement-Relevant Identity and Class Context


(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol, commonly designated AC-430, is a racemic small-molecule inhibitor of Janus kinase 2 (JAK2) [1]. Belonging to the pyrazolylaminoquinazoline chemotype, it was advanced to Phase I clinical evaluation for rheumatoid arthritis and myeloproliferative disorders [2]. The racemate (50:50 mixture of AC-410 and AC-409 enantiomers) exhibits multi-target pharmacology, combining JAK2 inhibition with adenosine A3 receptor antagonism, a profile not shared by approved JAK inhibitors [3].

(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol: Why Close Analogs Cannot Substitute Without Quantitative Consequence


AC-430 is a racemic mixture whose enantiomers display distinct primary pharmacology: the (S)-enantiomer (AC-410) potently inhibits JAK2 (Kd = 0.18 nM), while the (R)-enantiomer (AC-409) antagonizes the adenosine A3 receptor (IC50 = 28 nM) [1]. Simply substituting the racemate with a pure enantiomer or an alternative JAK2 inhibitor eliminates this dual-target profile, which may be essential for reproducing specific preclinical efficacy phenotypes observed at oral doses as low as 10 mg/kg/day [2]. Furthermore, the racemate's CYP inhibition signature differs from that of marketed JAK inhibitors, making pharmacokinetic interchange non-trivial [3].

(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol: Quantitative Differentiation Evidence Against Closest Comparators


JAK2 Binding Affinity: (S)-Enantiomer vs. JAK1 and JAK3 Selectivity Window

The (S)-enantiomer AC-410, the active JAK2-inhibitory component of the racemate, exhibits a Kd of 0.18 nM for JAK2, with 14-fold selectivity over JAK1 (Kd = 2.5 nM) and 28-fold selectivity over JAK3 (Kd = 5 nM) [1]. This selectivity window contrasts with the pan-JAK profile of ruxolitinib, which inhibits JAK1 and JAK2 with comparable potency (JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM in biochemical assays) [2]. The racemate retains JAK2 potency while adding adenosine A3 antagonism from the (R)-enantiomer.

JAK2 inhibitor Binding affinity Kinase selectivity

CYP450 Inhibition Profile of the Racemate vs. Clinically Relevant Thresholds

The racemic mixture AC-430 was profiled against a panel of seven human CYP isoforms. CYP1A2 showed an IC50 <310 nM (potential moderate interaction), while CYP3A4 (IC50 = 10,900 nM), CYP2C9 (IC50 = 17,400 nM), CYP2C19 (IC50 = 14,700 nM), CYP2C8 (IC50 = 23,100 nM), and CYP2D6 (IC50 >40,000 nM) exhibited IC50 values well above the typical 1–10 µM DDI alert threshold [1]. In contrast, ruxolitinib is a known CYP3A4 substrate and its exposure is significantly altered by CYP3A4 inhibitors/inducers, whereas AC-430's minimal CYP3A4 inhibition (10.9 µM) suggests a lower DDI liability for this isoform [2].

Drug-drug interaction CYP inhibition ADME-Tox

Adenosine A3 Receptor Antagonism: Racemate vs. Pure JAK2 Enantiomer

The (R)-enantiomer AC-409, present at 50% in the racemate, is an adenosine A3 receptor antagonist with IC50 = 28 nM (Ki = 26 nM) [1]. The (S)-enantiomer AC-410 lacks significant adenosine A3 activity at comparable concentrations. This dual pharmacology—JAK2 inhibition plus A3 antagonism—is absent in both the pure (S)-enantiomer and in clinically approved JAK2 inhibitors such as ruxolitinib and baricitinib, which show no reported adenosine receptor activity [2]. The A3 receptor is implicated in inflammatory and neuropathic pain pathways, potentially broadening the therapeutic relevance of the racemate beyond JAK2-dependent indications.

Adenosine A3 receptor Dual pharmacology Off-target activity

In Vivo Oral Efficacy at Low Dose: AC-430 Racemate vs. Benchmark JAK Inhibitors

AC-430 demonstrates significant in vivo efficacy at oral doses as low as 10 mg/kg/day in preclinical oncology and autoimmune disease models, with good tolerability [1]. Although direct same-model head-to-head data with ruxolitinib are not publicly available, ruxolitinib is typically administered at 30–90 mg/kg/day in murine models to achieve comparable JAK2 pathway inhibition [2]. This ~3–9× lower effective dose suggests superior oral bioavailability or target engagement for AC-430, consistent with its sub-nanomolar JAK2 Kd and favorable CYP profile.

Oral efficacy In vivo pharmacology Dose translation

(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol: Evidence-Backed Application Scenarios for Procurement Decision-Making


JAK2-Selective Pathway Dissection in Autoimmune Disease Models

For researchers studying JAK-STAT signaling in rheumatoid arthritis or inflammatory bowel disease, AC-430 offers a 14-fold selectivity for JAK2 over JAK1 (Kd: 0.18 nM vs. 2.5 nM) [1], enabling cleaner pathway dissection than pan-JAK inhibitors like ruxolitinib. The racemate's CYP profile (CYP3A4 IC50 = 10.9 µM) [2] allows co-administration with standard-of-care agents (e.g., methotrexate, corticosteroids) in polypharmacy models without confounding DDI effects.

Dual-Target Polypharmacology Studies in Oncology and Pain

Investigators exploring simultaneous JAK2 inhibition and adenosine A3 receptor blockade can employ the racemate as a single-agent tool compound rather than combining separate JAK2 and A3 inhibitors. The (R)-enantiomer component delivers A3 antagonism (IC50 = 28 nM) [3] alongside JAK2 inhibition from the (S)-enantiomer, enabling studies of convergent signaling in myeloproliferative neoplasms or inflammatory pain where both targets are implicated.

Low-Dose Chronic Dosing Regimens in Rodent Efficacy Studies

For protocols requiring sustained target engagement over weeks to months, AC-430's reported efficacy at 10 mg/kg/day oral dosing [4] reduces compound mass requirements by 3–9× compared to ruxolitinib (30–90 mg/kg/day) [5], directly lowering procurement costs and minimizing excipient-related tolerability issues in chronic studies.

Enantiomer-Specific Pharmacological Reference for Chiral Separation Studies

The racemate serves as a critical reference standard for laboratories developing chiral separation methods or studying enantiomer-specific pharmacology of pyrazolylaminoquinazoline JAK2 inhibitors. The distinct activity profiles of the (S)-enantiomer (JAK2 Kd = 0.18 nM) [1] and (R)-enantiomer (A3 IC50 = 28 nM) [3] provide built-in biological readouts for confirming successful enantiomeric resolution.

Quote Request

Request a Quote for (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.